molecular formula C16H19ClN4O4S B4473977 N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4473977
M. Wt: 398.9 g/mol
InChI Key: OYLVXLGJZMGHPH-UHFFFAOYSA-N
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Description

N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a methanesulfonylpiperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the methanesulfonylpiperidine carboxamide moiety is synthesized through nucleophilic substitution reactions involving piperidine derivatives and methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates. Purification techniques such as recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with typical conditions including refluxing in organic solvents, using catalysts, and controlling pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole moiety.

Scientific Research Applications

N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.

    Biological Studies: Researchers study its interactions with biological systems to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4S/c1-26(23,24)21-8-4-5-11(10-21)16(22)18-9-14-19-15(20-25-14)12-6-2-3-7-13(12)17/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLVXLGJZMGHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

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